molecular formula C14H19NO3 B7018727 ethyl 3-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propanoate

ethyl 3-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propanoate

Cat. No.: B7018727
M. Wt: 249.30 g/mol
InChI Key: GVJXRQBKBVAXPS-UHFFFAOYSA-N
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Description

Ethyl 3-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propanoate is a complex organic compound characterized by its unique structure, which includes a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propanoate typically involves multi-step organic reactions. One common approach is the reaction of furan-2-carbaldehyde with ethyl 3-aminopropionate under acidic conditions to form an intermediate, which is then further reacted with a suitable pyridine derivative.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, ethyl 3-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the development of new drugs for treating diseases such as cancer and inflammation.

Industry: In industry, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which ethyl 3-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 3-(furan-2-yl)propionate: A closely related compound with similar structural features.

  • Furfuryl propionate:

  • Indole derivatives: Compounds containing the indole nucleus, which share some biological activities with ethyl 3-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propanoate.

Uniqueness: this compound stands out due to its unique combination of furan and pyridine rings, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 3-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-17-14(16)7-9-15-8-3-5-12(11-15)13-6-4-10-18-13/h4-6,10H,2-3,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJXRQBKBVAXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CCC=C(C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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